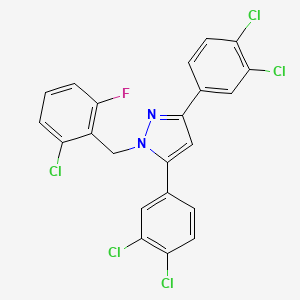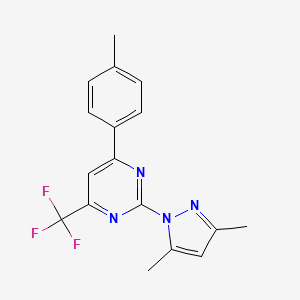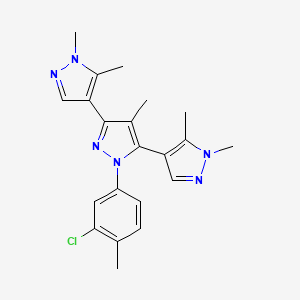![molecular formula C16H18ClN5O6S B10925686 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B10925686.png)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The chlorination and nitration of the pyrazole ring are achieved using reagents such as thionyl chloride and nitric acid, respectively .
The final step involves the coupling of the chlorinated and nitrated pyrazole with N1-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE under specific reaction conditions, often using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to inhibit certain enzymes is attributed to its structural similarity to the enzyme’s natural substrates .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-[4-(morpholinosulfonyl)phenyl]propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-[4-(morpholinosulfonyl)phenyl]propanamide
Uniqueness
The presence of both chloro and nitro groups in 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]PROPANAMIDE makes it unique compared to other similar compounds. These functional groups contribute to its distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C16H18ClN5O6S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C16H18ClN5O6S/c17-14-11-20(19-16(14)22(24)25)6-5-15(23)18-12-1-3-13(4-2-12)29(26,27)21-7-9-28-10-8-21/h1-4,11H,5-10H2,(H,18,23) |
InChI Key |
NZOXTRRITCBJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B10925613.png)
![6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925629.png)

![6-(4-methoxyphenyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925636.png)

![1-butyl-6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925644.png)

![N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925664.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10925668.png)

![6-cyclopropyl-1-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925678.png)
![ethyl 6-methyl-2-{[({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10925679.png)

